molecular formula C8H6BrNO B2367167 2-(4-Bromophenyl)-2-hydroxyacetonitrile CAS No. 58289-69-3

2-(4-Bromophenyl)-2-hydroxyacetonitrile

Cat. No. B2367167
CAS RN: 58289-69-3
M. Wt: 212.046
InChI Key: AYTVNJIUMVFUCJ-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-2-hydroxyacetonitrile” is a compound that likely contains a bromophenyl group, a hydroxy group, and a nitrile group . The bromophenyl group consists of a phenyl ring (a derivative of benzene) with a bromine atom attached. The hydroxy group (-OH) is a functional group consisting of an oxygen atom connected by a covalent bond to a hydrogen atom. A nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-2-hydroxyacetonitrile” are not available, similar compounds are often synthesized through various organic reactions, such as electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-hydroxyacetonitrile” would likely consist of a bromophenyl group, a hydroxy group, and a nitrile group attached to a carbon atom .

Scientific Research Applications

Crystal Structure Analysis

2-(4-Bromophenyl)-2-hydroxyacetonitrile, also known as 2-Bromobenzaldehyde cyanohydrin, has been studied for its crystal structure. The compound forms extended hydrogen-bonded chains along specific axes in its crystal structure, with a linear C—N⋯H acceptor geometry observed (Betz, Betzler, & Klüfers, 2007).

Intermediate in Synthesis

This compound is an intermediate in the synthesis of various biologically active compounds. For example, its derivatives are used in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in several compounds like febuxostat (Wang et al., 2016).

Herbicide and Pesticide Research

The compound is structurally related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a phenolic herbicide. Studies on bromoxynil provide insights into the persistence and metabolic pathways of similar compounds in various environmental conditions and organisms (Semchuk et al., 2004).

Racemic Alcohol Resolution

2-(4-Bromophenyl)-2-hydroxyacetonitrile derivatives are involved in the resolution of racemic alcohols, a process important in the synthesis of active pyrethroids, a class of insecticides (Martel, Demoute, Teche, & Tessier, 1980).

Liquid Crystal Display Materials

Derivatives of 2-(4-Bromophenyl)-2-hydroxyacetonitrile, such as bromo-4'-hydroxybiphenyl, are key intermediates in synthesizing materials for liquid crystal displays (Ren Guo-du, 2001).

Antibacterial Activity

Compounds synthesized from derivatives of 2-(4-Bromophenyl)-2-hydroxyacetonitrile show potential antibacterial activity. These include heterocyclic compounds synthesized for their potential use in antibacterial applications (Khan, 2017).

Analytical Chemistry

In analytical chemistry, derivatives of 2-(4-Bromophenyl)-2-hydroxyacetonitrile are used in high-performance liquid chromatography for fluorogenic labeling of carboxylic acid salts in pharmaceuticals (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Transgenic Plant Research

In transgenic plant research, bromoxynil, a related compound, has been studied for its use in conferring herbicide resistance through genetic modification, indicating potential avenues for research with similar compounds (Stalker, McBride, & Malyj, 1988).

Mechanism of Action

Target of Action

Related compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also interact with transition metals like palladium in catalytic processes.

Mode of Action

It’s plausible that it may participate in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In this process, the compound could undergo oxidative addition with a transition metal catalyst, forming a new metal-carbon bond.

Biochemical Pathways

Related compounds have been involved in the synthesis of various organic compounds . Therefore, it’s possible that this compound could influence the synthesis of other molecules in biochemical pathways.

Result of Action

Related compounds have shown antimicrobial and antiproliferative activities , suggesting that this compound might also have similar effects.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

2-(4-bromophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTVNJIUMVFUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-hydroxyacetonitrile

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